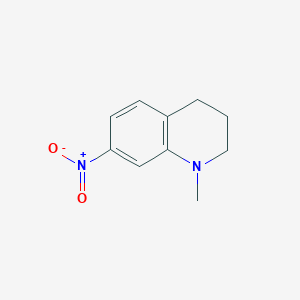

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-methyl-7-nitro-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQYGCGBKBKFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467221 | |

| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39275-18-8 | |

| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The document is structured to deliver not just factual data, but also insights into the practical application of this knowledge in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a nitro group on the aromatic ring (position 7). This substitution pattern significantly influences its electronic properties, reactivity, and potential biological activity.

The foundational structure is the 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the neighboring protons. The N-methyl group, an electron-donating group, modulates the basicity of the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39275-18-8 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Appearance | Solid | |

| InChI | 1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | [] |

| InChIKey | UIQYGCGBKBKFJY-UHFFFAOYSA-N | [] |

| SMILES | CN1CCCC2=C1C=C(C=C2)[O-] | [] |

| Boiling Point | 339.8°C at 760 mmHg (Predicted) | [] |

| Density | 1.207 g/cm³ (Predicted) | [] |

Synthesis Strategies

The synthesis of this compound can be approached through several synthetic routes, primarily involving the construction of the tetrahydroquinoline core followed by functionalization, or the functionalization of a pre-existing tetrahydroquinoline. Given the available literature on related compounds, two primary strategies are proposed:

-

Strategy A: Nitration of 1-methyl-1,2,3,4-tetrahydroquinoline.

-

Strategy B: N-methylation of 7-nitro-1,2,3,4-tetrahydroquinoline.

The choice of strategy depends on the availability of starting materials and the desired regioselectivity of the nitration step.

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Nitration of a Tetrahydroquinoline Derivative (Illustrative)

Materials:

-

1-Methyl-1,2,3,4-tetrahydroquinoline

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -5°C in an ice-salt bath.

-

Slowly add 1-methyl-1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 1-methyl-1,2,3,4-tetrahydroquinoline over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over a large volume of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Acidic Medium: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: Dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

-

Neutralization and Extraction: Pouring the reaction mixture into ice quenches the reaction and dilutes the strong acid. Neutralization is necessary to deprotonate the product and allow for its extraction into an organic solvent.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not explicitly available in the searched literature. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.[5][6][7][8][9][10][11][12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the downfield region (δ 7.0-8.0 ppm) with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the tetrahydroquinoline ring as multiplets in the upfield region (δ 1.5-3.5 ppm). A singlet corresponding to the N-methyl protons (δ ~2.5-3.0 ppm). |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, with the carbon bearing the nitro group being significantly deshielded. Aliphatic carbons of the tetrahydroquinoline ring and the N-methyl carbon will appear in the upfield region (δ 20-60 ppm). |

| FTIR (cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching vibrations for the aromatic and aliphatic portions. C=C stretching vibrations for the aromatic ring. C-N stretching vibrations. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 192.21. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the tetrahydroquinoline ring. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Key reactive sites of this compound.

Reduction of the Nitro Group

A primary and highly useful transformation of this molecule is the reduction of the nitro group to an amino group. This conversion opens up a vast array of subsequent chemical modifications, making it a valuable intermediate.

Experimental Protocol: Reduction of a Nitro-aromatic Compound (Illustrative)

A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation.[1]

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine.

-

The product can be further purified if necessary.

Trustworthiness of the Protocol:

This is a standard and widely used protocol for the reduction of aromatic nitro groups. The use of a heterogeneous catalyst like Pd/C allows for easy removal by filtration. The reaction is typically clean and high-yielding.

Solubility Profile

The solubility of organic compounds is governed by the principle of "like dissolves like".[13] this compound possesses both polar (nitro group, tertiary amine) and non-polar (aromatic ring, aliphatic chain) regions.

Table 3: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The non-polar hydrocarbon backbone dominates the molecule's character, limiting its solubility in a highly polar solvent like water. |

| Methanol, Ethanol | Soluble | These polar protic solvents can engage in hydrogen bonding with the nitro group and have sufficient non-polar character to solvate the rest of the molecule.[14] |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can effectively solvate the molecule through dipole-dipole interactions.[15] |

| Dichloromethane, Chloroform | Soluble | These non-polar to moderately polar solvents can solvate the hydrocarbon portions of the molecule well. |

| Hexane, Toluene | Sparingly soluble to insoluble | The polarity of the nitro group and the tertiary amine will limit solubility in highly non-polar solvents. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Nitro-aromatic compounds can be toxic, and some quinoline derivatives are known to have biological activity.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of the nitro group allows for its conversion to an amine, which can then be further functionalized through a variety of reactions, including:

-

Diazotization followed by substitution (Sandmeyer reaction)

-

Amide and sulfonamide formation

-

Reductive amination

-

Participation in the synthesis of other heterocyclic rings

The tetrahydroquinoline scaffold itself is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][16] Therefore, this compound is a promising starting material for the generation of libraries of novel compounds for biological screening.

References

-

Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 5, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 39275-18-8 | this compound | MFCD00496655. Retrieved January 5, 2026, from [Link]

-

Clososki, G. C., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1504-1513. [Link]

-

Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13981. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved January 5, 2026, from [Link]

-

ChemRxiv. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). CID 157695085. Retrieved January 5, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2018). Hydroquinone Solubility in Pure and Binary Solvent Mixture at Various Temperatures with FTIR. 11(11), 4881-4886. [Link]

-

ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved January 5, 2026, from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 5, 2026, from [Link]

-

Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13955-13981. [Link]

-

BTC. (2025). What is the solubility of Tetrahydro - 4 - pyrone in organic solvents?. Retrieved January 5, 2026, from [Link]

-

Gu, J.-M., Hu, X.-R., & Xu, W.-M. (2006). 7-Nitro-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(1), o62-o63. [Link]

-

SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved January 5, 2026, from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 11. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]

- 13. Khan Academy [khanacademy.org]

- 14. researchgate.net [researchgate.net]

- 15. What is the solubility of Tetrahydro - 4 - pyrone in organic solvents? - Blog [m.btcpharmtech.com]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present a detailed profile. It covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities based on the well-documented pharmacology of the tetrahydroquinoline scaffold and the influence of the nitro functional group. This document is intended to serve as a foundational resource for researchers investigating this and related molecules.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active natural products and synthetic pharmaceuticals.[1] The incorporation of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. The title compound, this compound, combines the tetrahydroquinoline framework with two key functional groups: an N-methyl group and a C-7 nitro group. The N-methylation can significantly impact a molecule's pharmacokinetic profile, including its basicity, lipophilicity, and metabolic stability. The nitro group, a potent electron-withdrawing group, can influence the molecule's electronic properties and serve as a handle for further chemical transformations. Furthermore, nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and antiparasitic effects.[2][3] This guide will explore the synthesis, characterization, and potential applications of this specific derivative.

Synthesis and Mechanism

Strategy 1: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

This approach involves the initial synthesis of the precursor 7-nitro-1,2,3,4-tetrahydroquinoline, followed by methylation of the secondary amine.

The precursor can be synthesized via the nitration of 1,2,3,4-tetrahydroquinoline. A detailed protocol for this transformation has been reported.[4]

-

Reaction: Electrophilic Aromatic Substitution (Nitration)

-

Reagents: 1,2,3,4-tetrahydroquinoline, Nitric Acid, Sulfuric Acid

-

Mechanism: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. The electron-rich aromatic ring of tetrahydroquinoline then attacks the nitronium ion, followed by deprotonation to restore aromaticity. The directing effects of the amino group and the benzene ring favor substitution at the 7-position.[5]

Experimental Protocol: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline [4]

-

Cool 30.0 mL of concentrated sulfuric acid to -10°C in an ice/salt bath.

-

Simultaneously add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and a solution of 99.5% nitric acid (4.80 g, 75.60 mmol) in 15.0 mL of sulfuric acid over 1 hour, ensuring the temperature does not exceed 10°C.

-

Stir the mixture at -5°C for 2.5 hours.

-

Pour the reaction mixture over ice and neutralize to pH 8-9 with sodium carbonate.

-

Filter the resulting solid, wash with water, and dissolve in dichloromethane.

-

Wash the organic phase with water, dry over magnesium sulfate, and evaporate the solvent to yield 7-nitro-1,2,3,4-tetrahydroquinoline.

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[6][7][8] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[7]

-

Reaction: Reductive Amination

-

Reagents: 7-Nitro-1,2,3,4-tetrahydroquinoline, Formaldehyde, Formic Acid

-

Mechanism: The reaction begins with the formation of an iminium ion from the secondary amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary, N-methylated product, releasing carbon dioxide in the process.[9]

Proposed Experimental Protocol: N-Methylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

-

To a round-bottom flask, add 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq).

-

Add an excess of formaldehyde (typically as an aqueous solution, e.g., 37%) and formic acid.

-

Heat the reaction mixture to reflux (around 100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Strategy 2: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

An alternative route involves the nitration of commercially available 1-methyl-1,2,3,4-tetrahydroquinoline.

-

Reaction: Electrophilic Aromatic Substitution (Nitration)

-

Reagents: 1-Methyl-1,2,3,4-tetrahydroquinoline, Nitric Acid, Sulfuric Acid

-

Mechanism: Similar to the nitration of the parent tetrahydroquinoline, this reaction involves the generation of a nitronium ion. The N-methyl group is an activating, ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers, with the 7-nitro product being a significant component. Separation of the desired isomer would be necessary.

Proposed Experimental Protocol: Nitration of 1-Methyl-1,2,3,4-tetrahydroquinoline

-

In a flask, cool a mixture of concentrated sulfuric acid and 1-methyl-1,2,3,4-tetrahydroquinoline to 0°C in an ice bath.[10][11]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 15°C.[10]

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

-

Extract the product mixture with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Separate the isomers using column chromatography to isolate this compound.

Figure 1: Proposed synthetic pathways to this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for the title compound is scarce. The following properties are predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [12] |

| Molecular Weight | 192.21 g/mol | [12] |

| Appearance | Likely a yellow to orange solid | Analogy with other nitroaromatic compounds.[12] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, CHCl₃) and sparingly soluble in water. | General properties of similar organic molecules. |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

Spectroscopic Characterization (Predicted)

The following spectroscopic characteristics are predicted based on the analysis of structurally related compounds such as 1-methyl-1,2,3,4-tetrahydroquinoline and various nitro-substituted aromatics.

-

Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The nitro group at C-7 will cause a downfield shift of the adjacent protons (H-6 and H-8). H-8 is expected to be a doublet, H-6 a doublet of doublets, and H-5 a doublet.

-

N-CH₂ Protons (2H): A triplet is expected around δ 3.2-3.5 ppm.

-

C-3 CH₂ Protons (2H): A multiplet is expected around δ 1.9-2.2 ppm.

-

C-4 CH₂ Protons (2H): A triplet is expected around δ 2.7-3.0 ppm.

-

N-CH₃ Protons (3H): A singlet is expected around δ 2.9-3.2 ppm.

-

Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The carbon bearing the nitro group (C-7) will be significantly deshielded.

-

N-CH₂ Carbon (C-2): Expected around δ 50-55 ppm.

-

C-3 Carbon: Expected around δ 20-25 ppm.

-

C-4 Carbon: Expected around δ 25-30 ppm.

-

N-CH₃ Carbon: Expected around δ 40-45 ppm.

-

N-O Stretching (NO₂ group): Strong, characteristic peaks are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-N Stretching (aromatic amine): A peak is expected in the region of 1250-1360 cm⁻¹.

-

C-H Stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹.

-

C-H Stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C=C Stretching (aromatic): Peaks are expected in the 1400-1600 cm⁻¹ region.

-

Molecular Ion (M⁺): Expected at m/z = 192.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the tetrahydroquinoline ring. A prominent fragment corresponding to the loss of a methyl group (M-15) is anticipated.[13]

Figure 2: Analytical workflow for the structural confirmation of the target compound.

Potential Biological Activities and Applications

While no specific biological studies have been published for this compound, the activities of related compounds suggest several areas for potential investigation.

-

Antimicrobial and Antiparasitic Activity: The presence of the nitroaromatic moiety is a common feature in many antimicrobial and antiparasitic drugs.[2][3] The nitro group can undergo reduction within microbial cells to form reactive nitrogen species that are cytotoxic. Therefore, the title compound could be investigated for its efficacy against various bacterial, fungal, and parasitic pathogens.

-

Anticancer Activity: Numerous tetrahydroquinoline derivatives have been explored as potential anticancer agents.[14] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. The substitution pattern on the tetrahydroquinoline ring is crucial for this activity.

-

Central Nervous System (CNS) Activity: The tetrahydroquinoline scaffold is also found in compounds with activity in the central nervous system. For example, some derivatives have shown potential as antidepressants or for the treatment of neurodegenerative diseases.[15]

It is important to note that the nitro group can also be associated with toxicity in mammalian systems, a factor that must be carefully evaluated in any drug development program.[3]

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry. This guide has outlined plausible and efficient synthetic routes based on well-established chemical reactions. Furthermore, it provides a predicted spectroscopic profile to aid in its identification and characterization. The structural features of this compound suggest that it may possess interesting biological activities, particularly in the areas of infectious diseases and oncology. The information presented here serves as a valuable starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related substituted tetrahydroquinolines.

References

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass spectra of tetrahydroquinolines. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Nitro-1,2,3,4-tetrahydro-isoquinoline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Retrieved from [Link]

-

ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-methylquinoline. Retrieved from [Link]

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2011, February 4). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

American Chemical Society. (2025, December 26). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. Retrieved from [Link]

-

PubMed. (2023, December 11). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

Cengage. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

-

WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. 7-Nitro-1,2,3,4-tetrahydroquinoline | 30450-62-5 [chemicalbook.com]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. grokipedia.com [grokipedia.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. youtube.com [youtube.com]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. webassign.net [webassign.net]

- 12. Page loading... [guidechem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

Molecular structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the Molecular Structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from anticancer and antiviral to antiarrhythmic.[1] This guide provides a detailed examination of a specific derivative, this compound (CAS No: 39275-18-8).[2] We will delve into its core molecular architecture, propose a robust synthetic strategy, and provide a comprehensive analysis of its expected spectroscopic characteristics. This document is intended for researchers and professionals in drug development who require a deep, technical understanding of this molecule's structure and properties.

Molecular Structure and Conformational Analysis

This compound is an aromatic amine characterized by a fused bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The key structural identifiers are provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 39275-18-8 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| SMILES | ([O-])c1cc2c(cc1)CCCN2C | [2] |

| InChI Key | UIQYGCGBKBKFJY-UHFFFAOYSA-N | [2] |

The structure consists of a tetrahydroquinoline core, an N-methyl group at position 1, and a nitro (-NO₂) group at position 7 of the aromatic ring. The presence of the saturated six-membered ring introduces conformational flexibility. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline molecule have identified four stable conformers, existing as two pairs of energetically equivalent enantiomers.[4] The lowest energy conformer adopts a twisted conformation in the saturated ring to minimize steric strain.[4] For the N-methyl derivative, a similar twisted conformation is expected to be the most stable, influencing the spatial orientation of the protons at C2, C3, and C4, which has direct implications for its NMR spectroscopy.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of this compound involves a two-step process: first, the regioselective nitration of a suitable N-protected tetrahydroquinoline, followed by deprotection and subsequent N-methylation. An alternative, more direct approach is the N-methylation of commercially available 7-nitro-1,2,3,4-tetrahydroquinoline.[5] A robust method for the N-alkylation of tetrahydroquinolines is reductive amination.[6] A modern, one-pot synthesis involves the reductive N-methylation of the corresponding quinoline using paraformaldehyde and H₂ over a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the quinoline ring and methylates the nitrogen.[7]

However, for clarity and control, a stepwise synthesis beginning with the nitration of the parent THQ is often preferred to ensure regiochemical purity. A thorough study on the nitration of N-protected THQ has demonstrated that the choice of protecting group is critical for directing the regioselectivity.[8]

Caption: Proposed two-step synthesis of the target compound.

Protocol 2.1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from the established nitration of 1,2,3,4-tetrahydroquinoline.[8] Direct nitration of unprotected THQ typically yields a mixture of 5-nitro and 7-nitro isomers due to the protonation of the nitrogen under strong acid conditions, which directs meta-substitution.

-

Reaction Setup: Cool a flask containing concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

-

Substrate Addition: Slowly add 1,2,3,4-tetrahydroquinoline (1.0 g, 7.5 mmol) to the cooled sulfuric acid while stirring.

-

Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.5 mL, ~7.5 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of tetrahydroquinoline over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Quench: After stirring for 1 hour at 0 °C, pour the reaction mixture slowly onto crushed ice (~50 g).

-

Neutralization & Extraction: Neutralize the aqueous solution with concentrated ammonium hydroxide until pH > 8. Extract the product with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue contains a mixture of 5-nitro and 7-nitro isomers. Purify via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 7-nitro-1,2,3,4-tetrahydroquinoline isomer.

Protocol 2.2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[9]

-

Reaction Setup: In a round-bottom flask, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 g, 5.6 mmol) in formic acid (98%, 3.0 mL, ~79 mmol).

-

Reagent Addition: Add aqueous formaldehyde (37% w/w, 2.1 mL, ~28 mmol) to the solution.

-

Heating: Heat the reaction mixture to 90-100 °C under reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the mixture to room temperature and slowly add 6M hydrochloric acid (10 mL). Evaporate the solution to dryness under reduced pressure.

-

Purification: Dissolve the residue in water, basify with 2M sodium hydroxide, and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl, aliphatic, and aromatic protons. The strong electron-withdrawing nature of the nitro group at C7 will significantly influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| H-8 | ~7.85 | d | J ≈ 2.2 | Deshielded by adjacent nitro group; ortho coupling to H-6. |

| H-6 | ~7.75 | dd | J ≈ 8.8, 2.2 | Deshielded by nitro group; ortho coupling to H-5, meta coupling to H-8. |

| H-5 | ~6.60 | d | J ≈ 8.8 | Shielded relative to other aromatic protons; ortho coupling to H-6. |

| N-CH₂ (H-2) | ~3.40 | t | J ≈ 6.0 | Aliphatic protons adjacent to nitrogen. |

| N-CH₃ | ~2.90 | s | - | Singlet for the N-methyl group. |

| Ar-CH₂ (H-4) | ~2.80 | t | J ≈ 6.5 | Benzylic protons. |

| CH₂ (H-3) | ~1.85 | m | - | Aliphatic protons coupled to H-2 and H-4. |

Note: Predictions are based on data for 7-nitro-1,2,3,4-tetrahydroquinoline.[8] The N-methyl group is expected to cause a slight upfield or downfield shift of the adjacent C2 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule. The carbon attached to the nitro group (C7) will be significantly deshielded, while the ipso-carbon (C4a) will be shielded.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 150 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-7 | ~147.0 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| C-8a | ~146.5 | Aromatic carbon adjacent to the nitrogen atom. |

| C-5 | ~128.0 | Aromatic CH. |

| C-6 | ~122.5 | Aromatic CH. |

| C-8 | ~118.0 | Aromatic CH. |

| C-4a | ~113.0 | Quaternary aromatic carbon shielded by the fused ring system. |

| N-CH₂ (C-2) | ~50.0 | Aliphatic carbon adjacent to nitrogen. |

| N-CH₃ | ~40.0 | N-methyl carbon. |

| Ar-CH₂ (C-4) | ~27.0 | Benzylic carbon. |

| CH₂ (C-3) | ~21.5 | Aliphatic carbon. |

Note: Predictions are based on data for 7-nitro-1,2,3,4-tetrahydroquinoline.[8]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern of tetrahydroquinolines is well-documented. Key fragmentation pathways involve the loss of a hydrogen atom (M-1) and cleavage of the saturated ring. For N-methyl derivatives, a characteristic fragmentation is the loss of the methyl group (M-15).

-

Molecular Ion (M⁺): m/z = 192.21

-

Key Fragments:

-

m/z = 177 (M-15): Loss of the N-methyl group (•CH₃), a very common fragmentation for N-methylated tetrahydroquinolines.

-

m/z = 163 (M-29): Possible loss of an ethyl radical (•C₂H₅) via ring cleavage.

-

m/z = 146 (M-46): Loss of the nitro group (•NO₂).

-

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1590, ~1480 | C=C stretch | Aromatic Ring |

| ~1520-1540 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1340-1360 | N-O symmetric stretch | Nitro (-NO₂) |

| ~1310 | C-N stretch | Aryl-N |

Conclusion and Future Perspectives

The molecular structure of this compound is defined by its fused heterocyclic core, featuring a conformationally flexible saturated ring and a nitro-substituted aromatic system. The synthetic accessibility and the well-defined, predictable spectroscopic characteristics make it an interesting candidate for further investigation. Future research should focus on obtaining a single-crystal X-ray structure to unequivocally determine its solid-state conformation and intermolecular interactions. Furthermore, exploring its biological activity, guided by the rich pharmacology of the tetrahydroquinoline family, could unveil novel therapeutic applications.

References

-

Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]

-

Faheem, Karan Kumar, B., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13892. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 5, 2026, from [Link]

-

Jelisavac, D., Obenchain, D. A., Medcraft, C., et al. (2019). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Physical Chemistry Chemical Physics, 21, 13644-13651. [Link]

-

MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506. [Link]

-

Zhang, J., Chen, Z., Chen, M., et al. (2020). Reductive N-methylation of quinolines with paraformaldehyde and H₂ for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 56(84), 12806-12809. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 5, 2026, from [Link]

-

González-Sabín, J., Gotor, V., & Rebolledo, F. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 39275-18-8 [sigmaaldrich.com]

- 3. 39275-18-8 Cas No. | N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | Matrix Scientific [matrixscientific.com]

- 4. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. 7-Nitro-1,2,3,4-tetrahydroquinoline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a heterocyclic compound belonging to the substituted tetrahydroquinoline family. Tetrahydroquinolines are prevalent structural motifs in numerous natural products and pharmacologically active molecules, serving as crucial scaffolds in drug discovery. The introduction of a nitro group (NO₂) at the 7-position and a methyl group at the 1-position (the nitrogen atom) significantly alters the electronic properties and steric profile of the parent tetrahydroquinoline ring. These modifications can influence biological activity, making this compound and its analogues valuable intermediates in medicinal chemistry.

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this compound. The interpretation presented herein is grounded in fundamental spectroscopic principles and data from closely related, structurally verified compounds.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional IUPAC numbering, is presented below. This numbering scheme will be used consistently for the assignment of NMR signals.

Caption: Molecular structure and atom numbering scheme.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis for determining the molecular weight and elemental formula of a synthesized compound. For this compound, the analysis provides foundational data for structural confirmation.

Methodology Insight: Electron Impact (EI) is a common ionization technique for this class of molecules. It provides a clear molecular ion peak and often produces information-rich fragmentation patterns. For softer ionization, Electrospray Ionization (ESI) would be used, typically yielding the protonated molecule [M+H]⁺.

Expected Data:

-

Molecular Formula: C₁₀H₁₂N₂O₂[1]

-

Molecular Weight: 192.21 g/mol [1]

-

Molecular Ion Peak (M⁺) in EI-MS: m/z = 192

-

Protonated Molecule ([M+H]⁺) in ESI-MS: m/z = 193

Fragmentation Analysis: The stability of the aromatic ring influences fragmentation. Common fragmentation patterns would involve the loss of the nitro group (NO₂, 46 Da) or cleavage of the aliphatic ring. A significant peak at m/z 177, corresponding to the loss of a methyl group (•CH₃), is also anticipated, leading to a stable secondary carbocation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the nitro group, the aromatic ring, and the aliphatic C-H bonds.

Experimental Rationale: The sample is typically analyzed as a KBr pellet (for solids) or as a thin film on a salt plate. This minimizes background interference and provides clear, sharp absorption bands characteristic of the molecule's vibrational modes.

Key Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |

| ~3100-3000 | C-H Aromatic Stretch | Medium | Indicates the presence of C-H bonds on the benzene ring. |

| ~2950-2850 | C-H Aliphatic Stretch | Medium | Corresponds to the stretching vibrations of the CH₂ and CH₃ groups in the tetrahydro- portion of the quinoline and the N-methyl group. |

| ~1520 & ~1345 | N-O Asymmetric & Symmetric Stretch | Strong | These two strong, sharp absorptions are the most definitive signals in the spectrum, providing unambiguous evidence for the nitro (NO₂) functional group. Data from related nitro-tetrahydroquinolines confirm these ranges[2][3]. |

| ~1610, ~1580 | C=C Aromatic Ring Stretch | Medium | Characteristic vibrations of the benzene ring skeleton. |

| ~1250 | C-N Stretch (Aromatic Amine) | Medium | Relates to the stretching of the bond between the aromatic ring and the nitrogen atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and spatial relationships of all hydrogen (¹H) and carbon (¹³C) atoms. The predicted data below is based on established substituent effects and data from analogous compounds[4].

Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for NMR analysis of moderately polar organic compounds like this one, as it provides good solubility and its residual solvent peak does not interfere with key signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct regions for aromatic, aliphatic, and N-methyl protons. The strong electron-withdrawing effect of the C7-nitro group is the dominant factor influencing the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~7.85 | d | 1H | H-8 | This proton is ortho to the powerfully electron-withdrawing NO₂ group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6. |

| ~7.60 | dd | 1H | H-6 | This proton is meta to the NO₂ group and coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~6.80 | d | 1H | H-5 | This proton is furthest from the NO₂ group and is shifted the most upfield in the aromatic region. It appears as a doublet due to coupling with H-6. |

| ~3.40 | t | 2H | H-2 | These protons are on the carbon adjacent to the nitrogen atom (N-CH₂). Their signal is a triplet due to coupling with the H-3 protons. |

| ~2.95 | s | 3H | N-CH₃ | The N-methyl group protons appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~2.80 | t | 2H | H-4 | The benzylic protons at C4 are coupled to the H-3 protons, resulting in a triplet. |

| ~2.00 | m | 2H | H-3 | These protons are coupled to both the H-2 and H-4 protons, leading to a more complex multiplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-8a | Quaternary carbon at the junction of the two rings, adjacent to the nitrogen. |

| ~145.5 | C-7 | This carbon is directly attached to the electron-withdrawing nitro group, causing it to be the most deshielded aromatic carbon. |

| ~128.5 | C-5 | Aromatic CH carbon. |

| ~125.0 | C-4a | Quaternary carbon at the ring junction. |

| ~122.0 | C-6 | Aromatic CH carbon. |

| ~118.0 | C-8 | Aromatic CH carbon, shifted downfield due to proximity to the nitro group. |

| ~50.5 | C-2 | Aliphatic carbon adjacent to the nitrogen atom. |

| ~40.0 | N-CH₃ | The N-methyl carbon. |

| ~27.0 | C-4 | Benzylic aliphatic carbon. |

| ~21.5 | C-3 | Aliphatic carbon situated between two other CH₂ groups. |

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The logical workflow for elucidating the structure of this compound is a self-validating system where each piece of data corroborates the others.

Caption: Workflow for integrated spectroscopic structural elucidation.

Experimental Protocols

The following are standardized protocols for the acquisition of high-quality spectral data for compounds similar to this compound.

Mass Spectrometry (High-Resolution ESI-MS)

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5-4.0 kV.

-

Source Temperature: 120-150 °C.

-

-

Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality mass spectrum.

-

Validation: Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy is within 5 ppm. The detection of the [M+H]⁺ ion at m/z 193.0977 ± 0.001 Da confirms the elemental composition C₁₀H₁₂N₂O₂.

Infrared Spectroscopy (FT-IR, KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Scan the sample from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Validation: The spectrum should be free of broad absorptions around 3400 cm⁻¹ and 1630 cm⁻¹, which would indicate the presence of water. The characteristic strong nitro group peaks must be clearly resolved.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength.

-

Shimming: Shim the magnetic field on the sample to ensure high resolution and symmetrical peak shapes.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

References

-

Bermúdez, J., et al. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Universitas Scientiarum, 16(2), 161-170. Available at: [Link]

-

Subashini, C., et al. (2018). Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. Semantic Scholar. Available at: [Link]

-

L-Besora, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 39275-18-8 | this compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Khan, I., et al. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(21), 7578. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and biological screening. This guide addresses the current landscape of available data for this compound and provides detailed, field-proven methodologies for its experimental determination. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, ensuring data integrity and reproducibility.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with a series of critical evaluations. Among the most foundational of these are the compound's physical properties. For a molecule like this compound, a derivative of the privileged tetrahydroquinoline scaffold, these properties govern its behavior in both chemical and biological systems.[1]

This guide, therefore, transitions from a simple data repository to a proactive, instructional manual. It provides researchers with the necessary protocols to independently and accurately determine these vital physical properties.

Chemical Identity of this compound

A clear understanding of the molecule's structure is paramount before embarking on its physical characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[] |

| CAS Number | 39275-18-8 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 192.21 g/mol | --INVALID-LINK-- |

| Physical Form | Solid (at standard conditions) | --INVALID-LINK-- |

Determination of Melting Point: A Gateway to Purity Assessment

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range. Thus, a sharp melting point is a reliable, albeit not definitive, indicator of a compound's purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, accessible, and highly reliable technique for determining the melting point of a solid organic compound.

Materials:

-

This compound (dry, powdered sample)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder to ensure uniform packing.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Initial Run): Set the apparatus to heat rapidly. Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Place a new, properly loaded capillary tube into the apparatus.

-

Controlled Heating: Set the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

Interpreting the Results

A sharp melting range of 1-2°C is indicative of a high-purity compound. A broader range suggests the presence of impurities. This data is crucial for validating the identity and purity of newly synthesized batches of this compound.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Solubility Profiling: A Cornerstone for Pre-formulation and Biological Assays

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug discovery, a compound's solubility in both aqueous and organic solvents is critical. Aqueous solubility influences bioavailability and administration routes, while solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is essential for creating stock solutions for in vitro screening.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

Materials:

-

This compound

-

A range of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetone)

-

Small vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Standard Curve Generation: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent. Analyze these standards using HPLC or UV-Vis to generate a standard curve (Absorbance/Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The key is to have undissolved solid remaining after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute it with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Quantification: Analyze the diluted supernatant using the same analytical method (HPLC or UV-Vis) used for the standard curve.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the solubility of the compound in that solvent.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar nitro group and a non-polar ring system, a qualitative solubility profile can be predicted:

-

Low solubility in water: The non-polar tetrahydroquinoline backbone is expected to limit aqueous solubility.

-

Moderate to high solubility in polar aprotic solvents: Solvents like DMSO and acetone are likely to be effective at dissolving the compound.

-

Moderate solubility in alcohols: Ethanol and methanol should also serve as suitable solvents.

This predicted profile must be confirmed through the experimental protocol outlined above.

Workflow for Solubility Determination

Caption: Workflow for determining compound solubility via the shake-flask method.

Conclusion and Future Directions

While published data on the physical properties of this compound is currently limited, this guide provides the necessary framework for researchers to generate this crucial information. The detailed protocols for determining melting point and solubility are designed to be robust, reproducible, and grounded in established analytical principles. The accurate determination of these properties is an indispensable step in the advancement of this compound, and others like it, through the drug discovery pipeline. It is our hope that by providing these methodologies, we empower researchers to build a comprehensive physicochemical profile for this promising molecule, thereby accelerating its scientific exploration.

References

A Technical Guide to the Biological Activity of Nitro-Substituted Tetrahydroquinolines: From Synthesis to Therapeutic Potential

Introduction: The Tetrahydroquinoline Scaffold and the Influence of Nitro-Functionalization

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prominently featured in numerous natural products and pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry. The introduction of a nitro (NO₂) group onto this scaffold dramatically alters its physicochemical characteristics, often unlocking or enhancing a wide spectrum of biological activities. The strong electron-withdrawing nature of the nitro group can modulate the electron density of the aromatic ring, influence the molecule's redox potential, and introduce new potential hydrogen bonding interactions, thereby significantly impacting its binding affinity to biological targets.[3][4]

The synthesis of these functionalized molecules can be achieved through various modern organic chemistry methodologies, including intramolecular nitro-Mannich reactions and "one-pot" three-component imino Diels-Alder reactions, which allow for the controlled and often diastereoselective creation of these complex structures.[5][6][7] This guide provides an in-depth exploration of the primary biological activities associated with nitro-substituted tetrahydroquinolines—anticancer, antimicrobial, and neuroprotective—supported by detailed experimental protocols for their evaluation.

Part 1: Anticancer Activity of Nitro-Tetrahydroquinolines

The quest for novel anticancer agents has identified nitro-substituted THQs as a promising class of compounds.[2][8] Their mechanism of action is often multifaceted, involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, ultimately leading to the inhibition of tumor cell proliferation.[9][10][11]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of several nitro-THQ derivatives have been linked to their ability to trigger the intrinsic and extrinsic apoptotic pathways.[9] The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, inducing massive oxidative stress that disrupts cellular balance and activates apoptotic signaling cascades.[11] Studies have shown that these compounds can lead to the deregulation of proteins involved in cell proliferation and metastasis and can induce autophagy through signaling pathways like the PI3K/AKT/mTOR pathway.[11] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitro-THQs is highly dependent on the substitution pattern on both the tetrahydroquinoline core and any appended functional groups. For instance, the position of the nitro group on the aromatic ring can significantly influence activity. Additionally, the nature of other substituents can modulate lipophilicity and steric factors, which are crucial for target binding and cellular uptake.[12] Research has shown that the presence of specific moieties, such as cyanopyridine fused to the THQ ring, can be essential for potent antitumor activity.[8]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Tetrahydroquinolin-2-one Derivatives | HCT-116 (Colon) | ~13 | [9] |

| Tetrahydroquinolin-2-one Derivatives | A549 (Lung) | ~13 | [9] |

| Nitrophenyl-bearing Tetrahydroisoquinolines | PACA2 (Pancreatic) | 25.9 - 73.4 | [13] |

| Nitrophenyl-bearing Tetrahydroisoquinolines | A549 (Lung) | 34.9 - 57.6 | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used for cytotoxicity screening.[14][15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the nitro-substituted tetrahydroquinoline compounds in the growth medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[10]

-

Incubation: Incubate the plates for 72 hours under the same conditions.[10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow Visualization

Caption: Workflow for in vitro anticancer screening of novel compounds.

Part 2: Antimicrobial Activity

Nitroaromatic compounds have a long history in antimicrobial drug discovery, and nitro-substituted THQs are no exception.[4][16] They often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[17][18]

Mechanism of Action: Reductive Activation and Cellular Damage

The primary antimicrobial mechanism of many nitro compounds involves their intracellular reduction.[3][16] Bacterial nitroreductase enzymes can reduce the nitro group, creating highly reactive intermediates like nitroso and hydroxylamine species.[3] These toxic intermediates can then covalently bind to and damage critical macromolecules such as DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[4][16] This mode of action, which requires metabolic activation by the pathogen, can be effective against drug-resistant strains.[18]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is strongly influenced by the electronic properties of the molecule. Electron-withdrawing groups, like the nitro group, can enhance activity against certain strains. For example, substitution of a phenyl ring with a nitro group has been shown to strongly enhance activity against P. aeruginosa.[17] Conversely, electron-donating groups at different positions can increase activity against other bacteria like S. aureus and E. coli.[17] This highlights the importance of a targeted synthetic approach to optimize the activity spectrum.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)